molecular formula C16H21NO3 B1210236 (S)-(+)-罗力普兰 CAS No. 85416-73-5

(S)-(+)-罗力普兰

货号 B1210236
CAS 编号: 85416-73-5
分子量: 275.34 g/mol
InChI 键: HJORMJIFDVBMOB-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (S)-(+)-Rolipram involves several key methods, including Heck arylation and chiral simulated moving bed chromatography for enantiomeric resolution. Garcia et al. (2005) reported a practical and economic synthesis of Rolipram on a multigram scale, highlighting an efficient Heck-Matsuda arylation of 3-pyrroline with aryldiazonium tetrafluoroborates (Garcia et al., 2005). Additionally, efficient enantioselective syntheses of Rolipram have been achieved using asymmetric Michael addition and oxidative aldehyde esterification sequences, demonstrating improved productivity and environmentally benign conditions (Nagy et al., 2022).

Molecular Structure Analysis

The molecular structure of Rolipram is characterized by its 4-aryl-2-pyrrolidone core, which is essential for its pharmacological activity. Detailed analysis of its structure has led to the development of various synthetic routes, emphasizing the importance of stereochemistry in the drug's activity. The enantioselective synthesis of Rolipram showcases the significance of its molecular structure in achieving desired biological effects (Kaur & Pandey, 2017).

Chemical Reactions and Properties

Rolipram's chemical properties are influenced by its functional groups and molecular framework, allowing for specific interactions with biological targets. The compound's synthesis often involves key reactions such as Heck arylation, C-H insertion, and conjugate additions, which are critical for constructing its complex structure with high regio- and enantioselectivity. These reactions underscore the compound's versatility and the chemical ingenuity required for its synthesis (Yang et al., 2012).

Physical Properties Analysis

The physical properties of (S)-(+)-Rolipram, such as solubility, melting point, and optical rotation, are crucial for its formulation and therapeutic application. While specific studies focusing solely on the physical properties of Rolipram are less common, the synthesis and purification processes described in the literature provide insights into its physical characteristics, which are essential for drug development and application.

Chemical Properties Analysis

The chemical properties of (S)-(+)-Rolipram, including its reactivity, stability, and interactions with other chemical entities, play a vital role in its biological effects and potential therapeutic uses. The compound's ability to selectively inhibit phosphodiesterase-4, as well as its interactions with cellular signaling pathways, highlights its complex chemical behavior and the potential for targeted pharmacological interventions (Marivet et al., 1989).

科学研究应用

1. Enantioselective Flow Synthesis

  • Summary of Application : This research focuses on the enantioselective flow synthesis of rolipram. The process involves a telescoped asymmetric conjugate addition-oxidative aldehyde esterification sequence followed by trichlorosilane-mediated nitro group reduction and concomitant lactamization .
  • Methods of Application : The process takes advantage of a polystyrene-supported chiral organocatalyst along with in situ-generated persulfuric acid as a robust and scalable oxidant for direct aldehyde esterification .
  • Results or Outcomes : This approach demonstrates significantly improved productivity compared with earlier methodologies while ensuring environmentally benign metal-free conditions .

2. Enantiodivergent Synthesis

  • Summary of Application : This research presents an enantiodivergent synthesis of both enantiomers of rolipram from a common intermediate .
  • Methods of Application : The intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine. Reduction of the nitro group and intramolecular transamidation gave ®-(-)-1 and (S)-(+)-1, respectively .
  • Results or Outcomes : Both enantiomers of rolipram presented the same potency of inhibitory activity against recombinant cyclic-AMP-selective phosphodiesterase (PDE4) subtypes .

3. Protective Effects on Endotoxic Cardiac Dysfunction

  • Summary of Application : Rolipram has been found to improve endotoxin-induced cardiac dysfunction .
  • Methods of Application : The study suggests that rolipram could improve endotoxin-induced cardiac dysfunction by upregulating DUSP1 expression to inhibit the inflammatory response in cardiac fibroblasts .
  • Results or Outcomes : The study concludes that rolipram may be a potential treatment for SIC .

4. Treatment of Neurodegenerative Diseases

  • Summary of Application : Rolipram has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
  • Methods of Application : The study suggests that rolipram exerts its effects by inhibiting the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase family known as Type IV (PDE4), thereby increasing cAMP levels in neurons .
  • Results or Outcomes : Increased cAMP levels have been associated with improved neuronal survival and function, suggesting that rolipram could have therapeutic benefits in neurodegenerative diseases .

5. Anti-Inflammatory Agent

  • Summary of Application : Rolipram has been employed as an anti-inflammatory agent in numerous clinical trials .
  • Methods of Application : Rolipram’s anti-inflammatory effects are believed to be due to its ability to inhibit PDE4, which plays a key role in inflammation .
  • Results or Outcomes : Clinical trials have shown that rolipram can effectively reduce inflammation in various conditions .

6. Treatment of Depression

  • Summary of Application : Rolipram has been used as an antidepressant agent in several clinical trials .
  • Methods of Application : The antidepressant effects of rolipram are thought to be due to its ability to increase cAMP levels in the brain by inhibiting PDE4 .
  • Results or Outcomes : Clinical trials have shown that rolipram can effectively alleviate symptoms of depression in patients .

4. Treatment of Neurodegenerative Diseases

  • Summary of Application : Rolipram has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
  • Methods of Application : The study suggests that rolipram exerts its effects by inhibiting the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase family known as Type IV (PDE4), thereby increasing cAMP levels in neurons .
  • Results or Outcomes : Increased cAMP levels have been associated with improved neuronal survival and function, suggesting that rolipram could have therapeutic benefits in neurodegenerative diseases .

5. Anti-Inflammatory Agent

  • Summary of Application : Rolipram has been employed as an anti-inflammatory agent in numerous clinical trials .
  • Methods of Application : Rolipram’s anti-inflammatory effects are believed to be due to its ability to inhibit PDE4, which plays a key role in inflammation .
  • Results or Outcomes : Clinical trials have shown that rolipram can effectively reduce inflammation in various conditions .

6. Treatment of Depression

  • Summary of Application : Rolipram has been used as an antidepressant agent in several clinical trials .
  • Methods of Application : The antidepressant effects of rolipram are thought to be due to its ability to increase cAMP levels in the brain by inhibiting PDE4 .
  • Results or Outcomes : Clinical trials have shown that rolipram can effectively alleviate symptoms of depression in patients .

安全和危害

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with it.


未来方向

This involves predicting the potential applications and areas of research involving the compound based on current knowledge and trends in the field.



属性

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-rolipram

CAS RN

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-rolipram
Reactant of Route 2
(S)-(+)-rolipram
Reactant of Route 3
(S)-(+)-rolipram
Reactant of Route 4
(S)-(+)-rolipram
Reactant of Route 5
(S)-(+)-rolipram
Reactant of Route 6
(S)-(+)-rolipram

Citations

For This Compound
483
Citations
J Demnitz, L LaVecchia, E Bacher, TH Keller, T Müller… - Molecules, 1998 - mdpi.com
Both enantiomers of rolipram (1) have been prepared in large quantity from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid (6), which was …
Number of citations: 48 www.mdpi.com
CA Parker, JC Matthews, RN Gunn, L Martarello… - Synapse, 2005 - Wiley Online Library
Cyclic AMP (cAMP) is a continually produced nucleotide which is inactivated by hydrolysis to 5′AMP via phosphodiesterase 4 (PDE4) enzymes. Rolipram is a selective PDE4 inhibitor …
Number of citations: 45 onlinelibrary.wiley.com
T Tsubogo, H Oyamada, S Kobayashi - Nature, 2015 - nature.com
Chemical manufacturing is conducted using either batch systems or continuous-flow systems. Flow systems have several advantages over batch systems, particularly in terms of …
Number of citations: 360 www.nature.com
W Krause, G Kühne, N Sauerbrey - European journal of clinical …, 1990 - Springer
Plasma levels of S-(+)-rolipram and R-(−)-rolipram in six healthy male volunteers were measured by radioimmunoassay after intravenous injection of 0.1 mg and oral administration of …
Number of citations: 53 link.springer.com
M Lortie, JN DaSilva, M Kenk, S Thorn, D Davis… - Molecular imaging and …, 2012 - Springer
Purpose (R)-[ 11 C]rolipram and (S)-[ 11 C]rolipram have been proposed to investigate phosphodiesterase-4 and, indirectly, cAMP-mediated signaling with PET. This study assessed …
Number of citations: 10 link.springer.com
JN DaSilva, CM Lourenco, AA Wilson… - Journal of Labelled …, 2001 - Wiley Online Library
… R-Rolipram and S-rolipram were a generous gift from Berlex-Canada Inc. (Lachine, Canada). Tetrahydrofuran (THF) and dimethylformamide (DMF) were obtained from Aldrich (Oakville…
M Lortie, J DaSilva, M Kenk, S Thorn… - 2006 IEEE Nuclear …, 2006 - ieeexplore.ieee.org
The PET tracers (R)-[ 11 C]rolipram and (S)-[ 11 C]rolipram have been proposed to measure phosphodiesterase-4 (PDE4) density as an indirect index of cAMP-mediated cell signaling, …
Number of citations: 3 ieeexplore.ieee.org
CM Lourenco, S Houle, AA Wilson… - Nuclear medicine and …, 2001 - Elsevier
… R-Rolipram (ED 50 ≅ 0.04 mg/Kg) was approximately 13 fold more potent than S-rolipram at inhibiting R-[ 11 C]rolipram binding in all brain regions. Nevertheless, S-[ 11 C]rolipram …
Number of citations: 56 www.sciencedirect.com
JJ KELLY, PJ BARNES, MA GIEMBYCZ - Biochemical Journal, 1996 - portlandpress.com
A perplexing phenomenon identified in several tissues is the lack of correlation between inhibition of phosphodiesterase 4 (PDE4) and certain functional responses such as smooth …
Number of citations: 52 portlandpress.com
M Kenk, M Greene, J Thackeray, RA dekemp… - Nuclear medicine and …, 2007 - Elsevier
INTRODUCTION: Phosphodiesterase-4 (PDE4) enzymes specifically break down the second messenger cAMP, thereby terminating the intracellular signaling cascade that plays an …
Number of citations: 32 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。